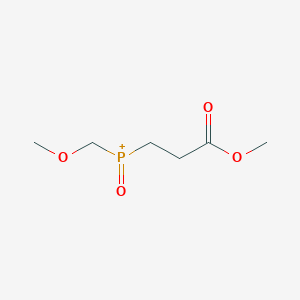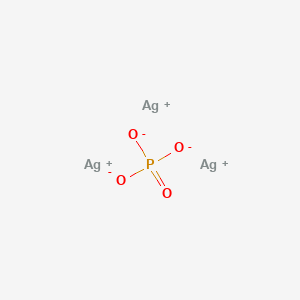
Silver phosphate
概要
説明
Silver phosphate, often abbreviated as Ag3PO4, is a chemical compound with significant potential across various fields such as photography, electrochemistry, and medicine . It is a salt consisting of silver cations (Ag+) and phosphate anions (PO43-) . The solid compound manifests in yellow crystals that are photosensitive, meaning they respond to light exposure .
Synthesis Analysis
Silver phosphate can be synthesized by the reaction of silver nitrate (AgNO3) with a phosphate source, commonly sodium phosphate (Na3PO4). The chemical reaction can be summarized as follows: 3AgNO3 + Na3PO4 → Ag3PO4 + 3NaNO3 .Molecular Structure Analysis
The structure of Silver Phosphate is a cubic crystal structure . It contains 3 Silver Cations and 1 Phosphate Anion .Chemical Reactions Analysis
Silver phosphate is formed as a yellow solid precipitate by the reaction between a soluble silver salt, such as silver nitrate, with a soluble orthophosphate . Its solubility product is 8.89×10−17 mol 4·dm−2 . The precipitation reaction is analytically significant .Physical And Chemical Properties Analysis
Silver phosphate is a yellow crystalline solid . It is notably insoluble in water but soluble in acids and ammonia . The molecular weight of silver phosphate is approximately 418.58 g/mol .科学的研究の応用
Photocatalytic Performance
Silver orthophosphate (Ag3PO4) has received significant attention for its superior visible light photocatalytic performance . It’s used for the degradation of various organic pollutants in aqueous media . This makes it a promising candidate for renewable energy production from water and water purification .
Antibacterial Activities
Nanostructured Ag3PO4 has been found to exhibit excellent antibacterial activities . The antibacterial studies revealed that the obtained Ag3PO4 possesses significant effect against E. Coli and S. Aureus bacteria .
Catalyst in Chemical Reactions
Ag3PO4 has been used as a catalyst in chemical reactions . For example, it exhibited excellent catalytic activity for the reduction of p-nitrophenol in the presence of NaBH4 at room temperature .
Environmental-Friendly Photocatalytic Disinfectant
Silver orthophosphate (Ag3PO4) is an attractive photocatalytic catalyst for disinfection and degradation . A novel high-performance photocatalytic catalyst, Ag3PO4 nanoparticle incorporated hierarchical porous silica (Ag3PO4@h-SiO2), has been synthesized without observed silver release . This makes it a highly efficient and environmental-friendly catalyst .
Microscopic Structures
Researchers have developed microscopic structures containing silver phosphate. These structures, called tetrapods, move autonomously through photocatalysis . This opens up new possibilities for the use of silver phosphate in micro-robotics .
High-Efficient Disinfectants
Semiconductor-mediated heterogeneous photocatalytic materials like Ag3PO4 have been considered as promising alternatives for high efficient disinfectants . The reactive oxygen species (ROS) and photo-generated holes can non-selectively destruct a wide range of microbial species and organics in solution .
作用機序
Target of Action
Silver phosphate primarily targets glyceraldehyde-3-phosphate dehydrogenase (GAPDH) , an essential enzyme in the glycolytic pathway of E. coli . GAPDH plays a crucial role in the central carbon metabolism of E. coli, making it a vital target for silver phosphate .
Mode of Action
Silver phosphate inhibits the enzymatic function of GAPDH by targeting Cys149 in its catalytic site . The X-ray structure reveals that silver coordinates to Cys149 and His176 with a quasi-linear geometry . This interaction alters hydrogen bonding and inhibits the normal functioning of GAPDH .
Biochemical Pathways
The inhibition of GAPDH disrupts the glycolytic pathway, a critical biochemical pathway in E. coli . This disruption affects the central carbon metabolism of the bacteria, leading to an imbalance in the physiologic equilibrium between the tooth mineral and the plaque fluid .
Pharmacokinetics
The pharmacokinetics of silver phosphate is complex and depends on various factors such as dose, exposure route, species, and gender . .
Result of Action
The primary result of silver phosphate’s action is the inhibition of bacterial growth. By disrupting the glycolytic pathway, silver phosphate effectively inhibits the growth and proliferation of E. coli . This antimicrobial action makes silver phosphate a potent agent against bacterial infections .
Action Environment
The action of silver phosphate can be influenced by various environmental factors. For instance, the physical properties of nanoparticles (e.g., size, surface coating, and morphology), environmental conditions (e.g., soil redox conditions, soil components, co-contaminants, and symbiotic microorganisms), and plant species (e.g., monocotyledon and dicotyledon) can affect the uptake process of silver phosphate in plants . Moreover, the release of silver phosphate into the environment through wastewater effluents, accidental spillages, industrial runoffs, and agricultural drainage water can have substantial toxic effects on different organisms and humans .
Safety and Hazards
将来の方向性
Silver phosphate has been globally applied in consumer products because of their antimicrobial properties . Broad applications inevitably release AgNPs into the natural environment . Moreover, AgNPs are produced naturally in soils . Therefore, future research directions include synthesizing AgNPs with controlled physico-chemical properties, examining microbial development of resistance toward AgNPs, and ascertaining the susceptibility of cytotoxicity, genotoxicity, and inflammatory response to human cells upon AgNPs exposure .
特性
IUPAC Name |
trisilver;phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Ag.H3O4P/c;;;1-5(2,3)4/h;;;(H3,1,2,3,4)/q3*+1;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOLTQXXWSRAIX-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[Ag+].[Ag+].[Ag+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ag3PO4, Ag3O4P | |
| Record name | silver phosphate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Silver_phosphate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5064837 | |
| Record name | Trisilver phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.576 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow odorless solid; Darkened by light; [Merck Index] Yellow odorless powder; Insoluble in water; [Alfa Aesar MSDS] | |
| Record name | Silver phosphate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9529 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Silver phosphate | |
CAS RN |
7784-09-0, 21517-67-9 | |
| Record name | Silver phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, silver salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021517679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, silver(1+) salt (1:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trisilver phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trisilver orthophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.135 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SILVER PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL6T4Y1XP8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of silver phosphate?
A1: The molecular formula of silver phosphate is Ag3PO4, and its molecular weight is 418.58 g/mol.
Q2: What spectroscopic techniques are used to characterize silver phosphate?
A2: Researchers commonly use X-ray diffraction (XRD) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] to determine the crystalline structure and phase purity of silver phosphate. Additionally, Fourier transform infrared (FTIR) spectroscopy [, , , , , , , , , , , , , , , , , , , , , , , , , , ] helps identify the characteristic P-O bonds and other functional groups present in the material. UV-visible spectroscopy is frequently employed to investigate the optical properties, particularly the band gap energy [, , , , , , , , , , , , , , , , , , , , , , , , ] , which is crucial for its photocatalytic activity.
Q3: What makes silver phosphate an attractive material for photocatalysis?
A3: Silver phosphate exhibits a high photocatalytic activity under visible light irradiation [, , , , , ]. This is attributed to its suitable band gap energy (around 2.4 eV) which allows it to efficiently absorb visible light and generate electron-hole pairs. These photogenerated charge carriers can then participate in redox reactions to degrade organic pollutants.
Q4: What are some examples of organic pollutants that can be degraded using silver phosphate photocatalysts?
A4: Silver phosphate has demonstrated effectiveness in degrading various organic dyes, including Rhodamine B (RhB) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] and methylene blue [, , , , , ], which are common pollutants found in industrial wastewater. Research also highlights its potential for degrading other organic pollutants like bisphenol A and reactive black 5 .
Q5: What are the limitations of using silver phosphate as a photocatalyst, and how are researchers addressing them?
A5: One major limitation is the photocorrosion of silver phosphate during the photocatalytic process, which reduces its stability and reusability [, , , ]. Researchers are exploring strategies like doping with other elements [, ], creating composites with other materials like graphene oxide [, , , ] or hydroxyapatite , and supporting silver phosphate on various substrates [, , , ] to enhance its stability and photocatalytic efficiency.
Q6: How does silver phosphate exhibit antibacterial activity?
A7: Silver phosphate, like other silver-based compounds, exhibits strong antimicrobial activity against a broad spectrum of bacteria [, , , ]. The exact mechanism is still under investigation, but it is believed that silver ions released from silver phosphate interact with bacterial cell membranes, disrupting their integrity and causing cell death.
Q7: What types of bacteria are susceptible to silver phosphate?
A8: Research indicates that silver phosphate shows activity against both Gram-positive (e.g., Staphylococcus aureus) [, , , ] and Gram-negative (e.g., Escherichia coli and Pseudomonas aeruginosa) bacteria [, , ].
Q8: How is silver phosphate being used in antibacterial applications?
A8: Silver phosphate is being investigated for its potential use in various applications, including:
- Antibacterial bone grafts: Incorporating silver phosphate nanoparticles into hydroxyapatite bone grafts has shown promise in enhancing antibacterial activity and promoting bone regeneration .
- Antibacterial surfaces: Coating surfaces with silver phosphate can impart antibacterial properties to various materials, reducing the risk of bacterial contamination .
- Water treatment: Silver phosphate, due to its antibacterial properties, holds potential in water disinfection and purification technologies .
Q9: What are the advantages of using silver phosphate over other antibacterial agents?
A9: Silver phosphate offers several advantages as an antibacterial agent, including:
Q10: How stable is silver phosphate under different environmental conditions?
A11: The stability of silver phosphate is a critical factor for its practical applications. It is known to be susceptible to photocorrosion under prolonged light exposure [, , , ]. Additionally, factors like pH and the presence of other ions in the environment can influence its stability.
Q11: What strategies are being employed to improve the stability of silver phosphate?
A11: Researchers are exploring various approaches to enhance the stability of silver phosphate, including:
- Doping: Introducing other elements like sulfur or copper into the silver phosphate lattice can improve its stability and photocatalytic activity.
- Composite formation: Combining silver phosphate with other materials like graphene oxide [, , , ], hydroxyapatite , or titanium dioxide [, , ] can enhance its stability and performance.
- Support materials: Loading silver phosphate onto support materials like bentonite [, ], cellulose , or resin [, ] can prevent aggregation and improve stability.
Q12: What analytical methods are used to study the degradation of pollutants by silver phosphate?
A13: Researchers commonly use UV-Vis spectroscopy to monitor the decrease in the concentration of dyes during photocatalytic degradation experiments [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. Other techniques, like liquid chromatography-mass spectrometry (LC-MS) may be used to identify degradation products and understand the degradation pathway.
Q13: How is the oxygen isotope composition of silver phosphate analyzed?
A14: The oxygen isotope composition (δ18O) of silver phosphate is typically analyzed using isotope ratio mass spectrometry (IRMS) [, , , , , ]. This involves the conversion of the sample to carbon monoxide gas, which is then introduced into the IRMS for isotopic analysis.
Q14: What is the environmental impact of using silver phosphate?
A15: While silver phosphate shows promise in various applications, its potential environmental impact needs careful consideration. The release of silver ions into the environment can have toxic effects on aquatic organisms . Therefore, it's crucial to develop strategies for the safe disposal and recovery of silver phosphate from treated water or other environments.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




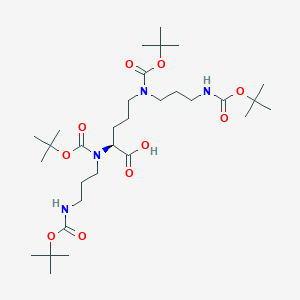
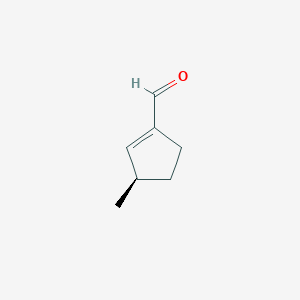
![[(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B44912.png)

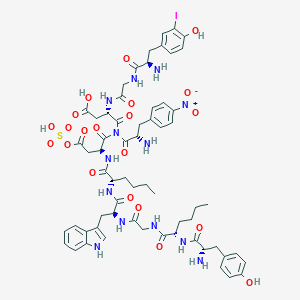
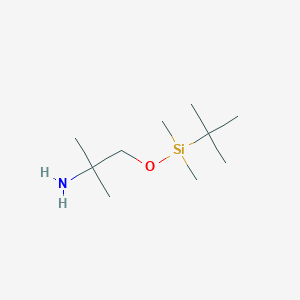
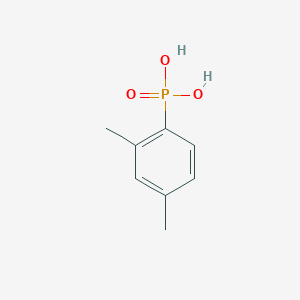
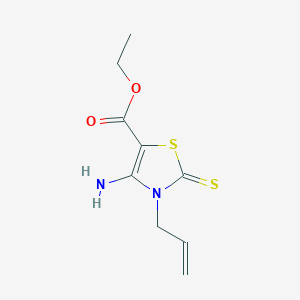
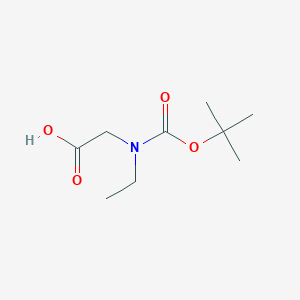
![3-[3-(2-Carboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoic acid](/img/structure/B44929.png)
![4-[2-(Trimethylsilyl)ethynyl]pyrene](/img/structure/B44930.png)

